

Spectroscopic and Mechanistic Analysis of 2,6-di-tert-butyl-4-methylphenol (BHT)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Di-tert-butyl-4-methylphenol

Cat. No.: B512018

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), is a synthetic phenolic compound widely utilized for its potent antioxidant properties. It is extensively employed as a preservative in the food, cosmetics, and pharmaceutical industries to prevent the oxidative degradation of susceptible materials. This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance), detailed experimental protocols for data acquisition, and a visualization of its primary mechanism of action as a free-radical scavenger.

Spectroscopic Data

The structural elucidation and characterization of **2,6-di-tert-butyl-4-methylphenol** are fundamentally reliant on spectroscopic techniques. The following tables summarize the key Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for this compound.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3640	Strong, Sharp	O-H stretch (non-hydrogen bonded)
~2960	Strong	C-H stretch (sp ³ C-H)
~1600	Medium	C=C stretch (aromatic)
~1440	Medium	C-H bend (methyl and tert-butyl)
~1235	Strong	C-O stretch (phenol)
~1160	Strong	C-H in-plane bend (aromatic)
~870	Strong	C-H out-of-plane bend (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	Singlet	2H	Ar-H
~5.01	Singlet	1H	O-H
~2.27	Singlet	3H	Ar-CH ₃
~1.43	Singlet	18H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃

Chemical Shift (δ) ppm	Assignment
~152.0	Ar-C-OH
~135.5	Ar-C-C(CH ₃) ₃
~128.0	Ar-C-CH ₃
~125.5	Ar-CH
~34.0	-C(CH ₃) ₃
~30.0	-C(CH ₃) ₃
~21.0	Ar-CH ₃

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid **2,6-di-tert-butyl-4-methylphenol**.

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., a diamond ATR crystal).

Procedure (ATR Method):

- Sample Preparation: A small amount of crystalline **2,6-di-tert-butyl-4-methylphenol** is placed directly onto the ATR crystal.
- Data Acquisition:
 - The pressure arm is lowered to ensure good contact between the sample and the crystal.
 - A background spectrum of the clean, empty ATR crystal is collected.

- The sample spectrum is then recorded. The instrument scans the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain the ^1H and ^{13}C NMR spectra of **2,6-di-tert-butyl-4-methylphenol**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

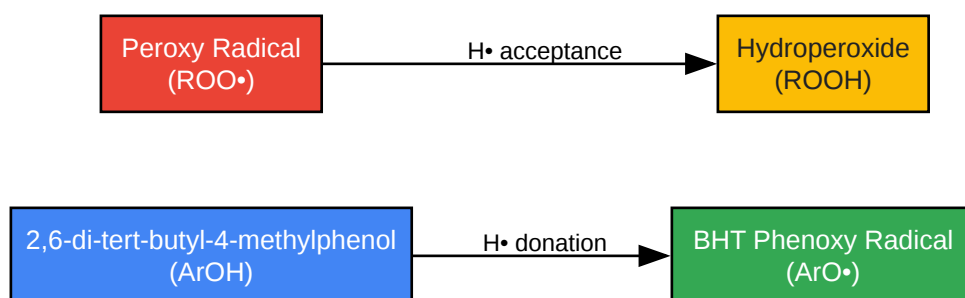
- Sample Preparation:
 - Approximately 5-10 mg of **2,6-di-tert-butyl-4-methylphenol** is accurately weighed and dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a clean, dry vial.
 - The solution is then transferred to a 5 mm NMR tube.
 - A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field homogeneity is optimized through a process called shimming.
 - For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts are referenced to the internal standard (TMS).

Mandatory Visualizations

Antioxidant Mechanism of 2,6-di-tert-butyl-4-methylphenol

The primary role of BHT as an antioxidant is to interrupt the free-radical chain reactions that lead to the oxidation of organic materials. It achieves this by donating its phenolic hydrogen atom to a peroxy radical ($\text{ROO}\cdot$), thereby neutralizing the radical and forming a stable, less reactive phenoxy radical.[1]

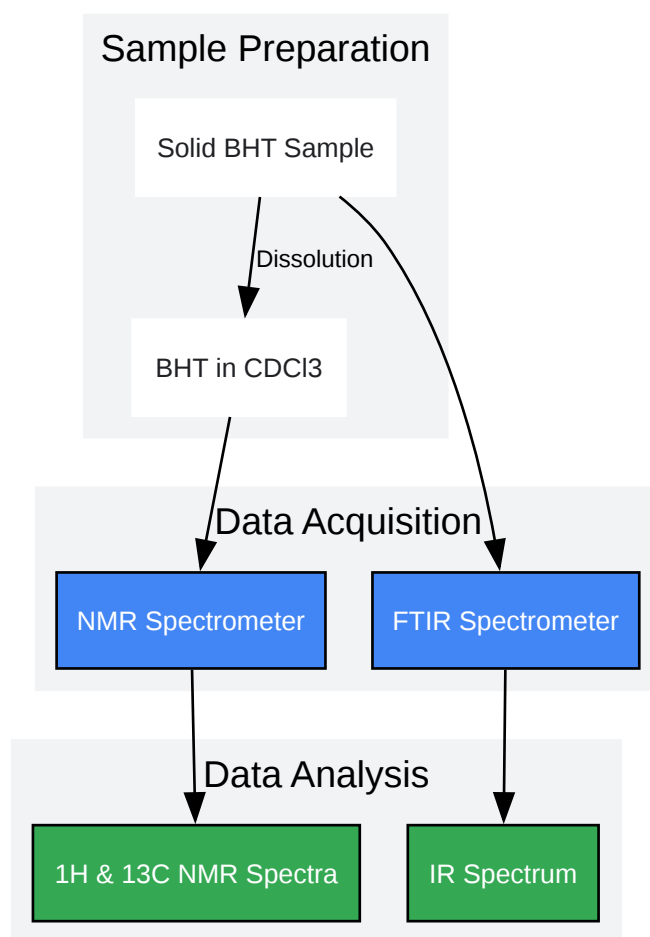


[Click to download full resolution via product page](#)

BHT as a free-radical scavenger.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of **2,6-di-tert-butyl-4-methylphenol** involves sample preparation followed by data acquisition and analysis using IR and NMR spectroscopy.



[Click to download full resolution via product page](#)

Workflow for spectroscopic analysis of BHT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Analysis of 2,6-di-tert-butyl-4-methylphenol (BHT)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b512018#spectroscopic-data-ir-nmr-for-2-6-di-tert-butyl-4-methylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com